7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- The synthesis and characterization of related compounds, including various oxazolidines and purine derivatives, have been extensively studied. For instance, novel bicyclic oxazolidine compounds have been synthesized and their optoelectronic properties investigated using density functional theory, suggesting potential applications in materials science and molecular electronics (Abbas et al., 2018).
Antimicrobial and Antiviral Activity
- Some derivatives of the purine and pyrimidine families have been synthesized and evaluated for their antiviral and antimicrobial activities. For example, guanosine analogues in the thiazolo[4,5-d]pyrimidine ring system have shown potential as antiviral agents against specific viruses (Kini et al., 1991). Similarly, novel polyheterocyclic compounds containing fused 1,2,4-triazine moiety demonstrated antifungal activity (Ibrahim et al., 2008).
Anti-inflammatory and Analgesic Properties
- Research on quinazolinone derivatives with specific phenyl substitutions has explored their potential as anti-inflammatory and analgesic agents, highlighting the diverse therapeutic potential of purine analogues (Farag et al., 2012).
Antiproliferative and Anticancer Activity
- The search for effective anticancer agents has led to the synthesis of fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives. Some of these compounds showed significant in vitro anti-proliferative activity against various human cancer cell lines, suggesting their potential in cancer treatment (Sucharitha et al., 2021).
Catalytic and Synthetic Applications
- Derivatives of chlorophenyl and related compounds have been utilized as reagents in various synthetic processes, including the oxidation of pyrazolines to pyrazoles, indicating their usefulness in organic synthesis and chemical transformations (Zolfigol et al., 2006).
Mechanism of Action
The compound “7-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione” is a heterocyclic compound, specifically a pyrazole derivative. Pyrazoles are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They have been the focus of many studies due to their confirmed biological and pharmacological activities .
Pyrazoles and their derivatives have been reported to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities . They interact with various targets in the body, leading to these effects.
The mode of action of pyrazoles involves their interaction with these targets, leading to changes in cellular processes. They can affect various biochemical pathways, depending on the specific targets they interact with .
As for the pharmacokinetics, the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazoles can vary widely depending on their specific chemical structure. These properties can significantly impact the bioavailability of the compound .
The result of the action of pyrazoles can be seen at the molecular and cellular level, with effects such as inhibition of certain enzymes or modulation of receptor activity .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of pyrazoles .
properties
IUPAC Name |
7-(4-chlorophenyl)-4-methyl-2-(3-phenylpropyl)purino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-26-20-19(21(29)27(23(26)30)13-5-8-15-6-3-2-4-7-15)28-14-18(31-22(28)25-20)16-9-11-17(24)12-10-16/h2-4,6-7,9-12,14H,5,8,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFQJRYPLOJLMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CCCC3=CC=CC=C3)N4C=C(OC4=N2)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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